Benzoyl fentanyl
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Overview
Description
Phenyl fentanyl (hydrochloride) is a synthetic opioid analgesic, structurally related to fentanyl. It is known for its potent analgesic properties, being significantly more potent than morphine and heroin. This compound is primarily used in medical settings for pain management, particularly in cancer patients and those undergoing major surgeries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenyl fentanyl (hydrochloride) typically involves a three-step process:
N-Phenethyl-4-piperidone (NPP) Synthesis: This is the starting material, synthesized through the reaction of phenethylamine with 4-piperidone.
Formation of 4-Anilino-N-phenethylpiperidine (ANPP): NPP undergoes reductive amination with aniline to form ANPP.
Final Step: ANPP is then acylated with propionyl chloride to produce phenyl fentanyl, which is subsequently converted to its hydrochloride salt
Industrial Production Methods: Industrial production of phenyl fentanyl (hydrochloride) follows similar synthetic routes but on a larger scale. Optimization studies have been conducted to enhance yield and efficiency, achieving high yields (73-78%) through optimized reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Phenyl fentanyl (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Phenyl fentanyl (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogs.
Biology: Studied for its effects on cellular pathways and receptor binding.
Medicine: Used in pain management research, particularly for developing new analgesics.
Industry: Utilized in the synthesis of other pharmaceutical compounds
Mechanism of Action
Phenyl fentanyl (hydrochloride) exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding activates G-proteins, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP levels. This results in reduced neuronal excitability and pain perception .
Comparison with Similar Compounds
Phenyl fentanyl (hydrochloride) is compared with other similar compounds such as:
Fentanyl: The parent compound, known for its high potency and rapid onset of action.
Acetylfentanyl: Slightly less potent than fentanyl but still highly effective as an analgesic.
Butyrylfentanyl: Similar in potency to acetylfentanyl but with a longer duration of action.
Uniqueness: Phenyl fentanyl (hydrochloride) is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications result in differences in potency, duration of action, and receptor binding affinity .
Properties
CAS No. |
2309383-15-9 |
---|---|
Molecular Formula |
C26H28N2O |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]benzamide |
InChI |
InChI=1S/C26H28N2O/c29-26(23-12-6-2-7-13-23)28(24-14-8-3-9-15-24)25-17-20-27(21-18-25)19-16-22-10-4-1-5-11-22/h1-15,25H,16-21H2 |
InChI Key |
BJPDWVPQDSVQKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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